

known biological activities of 1,4-Dicaffeoylquinic acid

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Compound of Interest

Compound Name: 1,4-Dicaffeoylquinic acid

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An In-depth Technical Guide on the Biological Activities of **1,4-Dicaffeoylquinic Acid**

Introduction

1,4-Dicaffeoylquinic acid (1,4-DCQA) is a polyphenolic compound belonging to the family of dicaffeoylquinic acids (DCQAs). These compounds are esters formed from quinic acid and two caffeic acid units and are found in a variety of plants, including *Xanthii fructus*, *Artemisia annua*, and *Ilex kudingcha*.^{[1][2][3]} As a member of this class, 1,4-DCQA exhibits a wide spectrum of biological activities, making it a compound of significant interest for researchers in pharmacology and drug development. Extensive preclinical data have highlighted its antioxidative, anti-inflammatory, antiviral, neuroprotective, and cardiovascular protective effects.^{[4][5]} This technical guide provides a comprehensive overview of the known biological activities of 1,4-DCQA and its isomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anti-inflammatory Activity

Dicaffeoylquinic acids are potent anti-inflammatory agents. They exert their effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.

Mechanism of Action

Studies on RAW264.7 macrophage cells have shown that DCQAs, including the 1,4-isomer, can suppress inflammatory responses induced by lipopolysaccharide (LPS).^[6] The primary

mechanism involves the inhibition of the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7] Pretreatment with DCQAs prevents the phosphorylation of I κ B α , an inhibitor of NF- κ B, thereby blocking NF- κ B's translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[6] Simultaneously, DCQAs inhibit the phosphorylation of key MAPK proteins, including ERK, JNK, and p38.[6] This dual inhibition leads to a significant reduction in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α), interleukin-1beta (IL-1 β), and interleukin-6 (IL-6).[6][8] Consequently, the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) is also downregulated.[6][8]

Quantitative Data: Anti-inflammatory Effects

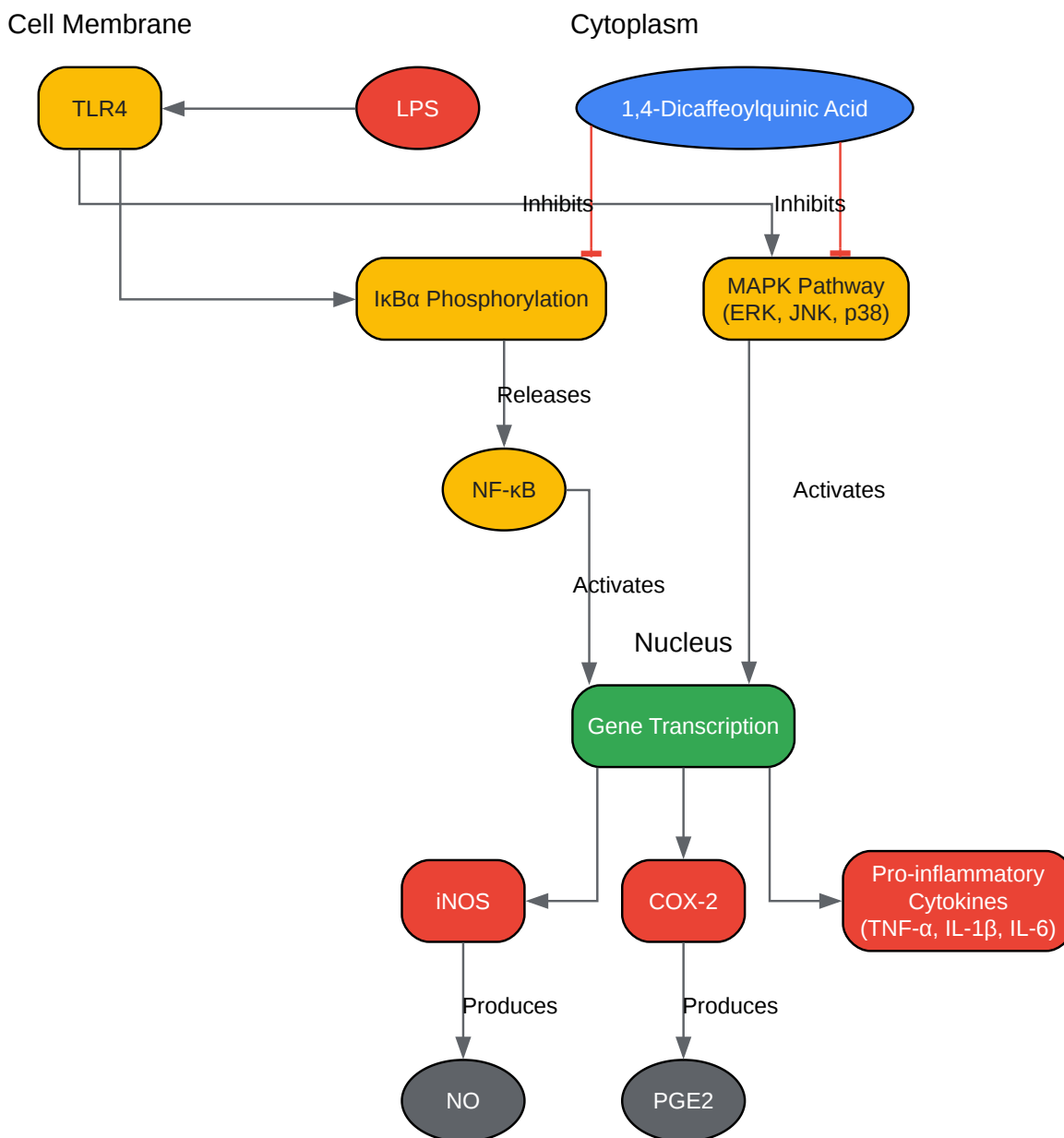
Compound	Assay/Model	Concentration/ Dose	Observed Effect	Reference
1,4-DCQA	LPS-stimulated TNF- α production	-	Inhibits production	[3]
4,5-diCQA	LPS-induced IL-6 expression (RAW264.7 cells)	4 μ M	~20% inhibition	[8]
4,5-diCQA	LPS-induced TNF- α expression (RAW264.7 cells)	4 μ M	~40% inhibition	[8]
4,5-diCQA	Carrageenan- induced paw edema (rat model)	5, 10, 20 mg/kg (oral)	Dose-dependent suppression of edema	[8]
DiCQAs	LPS-induced NO, PGE2, TNF- α , IL-1 β , IL-6 production (RAW264.7 cells)	Concentration- dependent	Suppression of production	[6]

Experimental Protocol: LPS-Induced Inflammation in RAW264.7 Macrophages

- **Cell Culture:** RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.
- **Treatment:** Cells are seeded in plates and allowed to adhere. They are then pretreated with various concentrations of 1,4-DCQA for a specified period (e.g., 1-2 hours).

- **Inflammation Induction:** Inflammation is induced by adding lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture medium and incubating for a further 24 hours.
- **Measurement of Inflammatory Mediators:**
 - **Nitric Oxide (NO):** The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
 - **Cytokines (TNF-α, IL-1β, IL-6) and PGE2:** Levels of these mediators in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
- **Western Blot Analysis:**
 - Cells are lysed to extract total proteins.
 - Protein concentrations are determined using a Bradford assay.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of IκBα, ERK, JNK, and p38, as well as iNOS and COX-2.
 - After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagram



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Caption: Inhibition of NF-κB and MAPK pathways by 1,4-DCQA.

Antiviral Activity

1,4-DCQA has demonstrated notable antiviral properties, particularly against the Human Immunodeficiency Virus type 1 (HIV-1).[9]

Mechanism of Action

The primary antiviral mechanism of 1,4-DCQA against HIV-1 is the inhibition of the viral integrase enzyme.^{[9][10]} HIV-1 integrase is crucial for the replication of the virus as it catalyzes the insertion of the viral DNA into the host cell's genome. By acting as a potent and selective inhibitor of this enzyme, 1,4-DCQA effectively halts the viral replication cycle in cell cultures at non-toxic concentrations.^{[9][10]} Other DCQA isomers have also shown activity against a range of viruses, including Enterovirus A-71 (EV-A71) and influenza A virus, often by interfering with viral entry into host cells.^{[11][12]} For instance, 3,4-DCQA disrupts the interaction between EV-A71 and its heparan sulfate receptor.^[12]

Quantitative Data: Antiviral Effects

Compound	Virus	Assay/Model	EC50 / IC50	CC50	Reference
1,4-DCQA	HIV-1	MT-2 cell culture	Potent inhibitor (value not specified)	Non-toxic	^{[9][10]}
3,4-DCQA	EV-A71 (TW/2231/1998)	Anti-CPE Assay (RD cells)	36.38 ± 2.05 µM	>400 µM	^[12]
4,5-diCQA	HIV-1 Reverse Transcriptase	Enzyme Inhibition Assay	0.240 mmol/L (IC50)	-	^[13]
3,4-diCQA	Influenza A Virus (in vivo)	Mouse model	50 mg/kg (oral admin.)	-	^[11]

Experimental Protocol: HIV-1 Replication Assay

- Cell Line: MT-2 cells, a human T-cell line highly susceptible to HIV-1 infection, are typically used.
- Infection: Cells are infected with a known titer of HIV-1.

- **Treatment:** Immediately following infection, the cells are treated with various concentrations of 1,4-DCQA. A control group receives no treatment.
- **Incubation:** The treated and control cells are incubated for a period that allows for several rounds of viral replication (e.g., 3-5 days).
- **Quantification of Viral Replication:** The extent of HIV-1 replication is measured by quantifying a viral protein, typically the p24 antigen, in the cell culture supernatant using an ELISA.
- **Toxicity Assay:** A parallel experiment is conducted on uninfected cells using a viability assay (e.g., MTT assay) to determine the 50% cytotoxic concentration (CC50) of the compound.
- **Data Analysis:** The 50% effective concentration (EC50) is calculated by plotting the percentage of inhibition of p24 production against the concentration of 1,4-DCQA.

Antioxidant Activity

Like many polyphenols, DCQAs are powerful antioxidants. They can neutralize free radicals and protect cells from oxidative damage.[\[4\]](#)[\[5\]](#)

Mechanism of Action

The antioxidant properties of DCQAs stem from their chemical structure, specifically the presence of catechol groups (two adjacent hydroxyl groups on a phenyl ring) which can donate hydrogen atoms to scavenge free radicals.[\[14\]](#) In addition to direct radical scavenging, DCQAs can exert indirect antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[\[4\]](#)[\[7\]](#) Nrf2 is a transcription factor that regulates the expression of a suite of antioxidant and detoxifying enzymes, enhancing the cell's endogenous defense against oxidative stress.[\[15\]](#)

Quantitative Data: Antioxidant Effects

Compound	Assay	IC50 / EC50	Reference
3,4-diCQA	Ferric Reducing Activity	2.18 µg/ml (EC50)	[16]
3,4-diCQA	β-carotene Bleaching Activity	23.85 µg/ml (EC50)	[16]
3,4-diCQA	DPPH Scavenging Activity	68.91 µg/ml (EC50)	[16]
3,4-diCQA methyl ester	DPPH Scavenging Activity	7.78 ± 0.24 µg/mL (IC50)	[17]
4,5-diCQA	DPPH Scavenging Activity	14.94 ± 0.60 µg/mL (IC50)	[17]

Experimental Protocol: DPPH Radical Scavenging Assay

- **Reagent Preparation:** A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.
- **Reaction Mixture:** Various concentrations of the test compound (e.g., 1,4-DCQA) are added to the DPPH solution. A control containing only methanol and DPPH is also prepared.
- **Incubation:** The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- **Measurement:** The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
- **Calculation:** The percentage of DPPH radical scavenging activity is calculated using the formula: $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$.
- **IC50 Determination:** The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentrations.

Enzyme and Transporter Inhibition

1,4-DCQA and its isomers have been shown to inhibit various enzymes and cellular transporters, which contributes to their diverse pharmacological effects.

Activity Profile

- Human Organic Anion Transporters (hOATs): 1,4-DCQA (referred to as cynarin in the study) competitively inhibits hOAT1, a transporter involved in the elimination of drugs and endogenous metabolites.^[9] This suggests a potential for food-drug interactions.
- α -Glucosidase and α -Amylase: Certain DCQA isomers are inhibitors of α -glucosidase and α -amylase, enzymes involved in carbohydrate digestion. This activity suggests a potential role in managing postprandial hyperglycemia in diabetes.^[16]^[17]
- Aldose Reductase: DCQAs markedly inhibit aldose reductase, an enzyme implicated in the development of diabetic complications.^[17]
- Tyrosinase: Isomers like 4,5-DCQA can inhibit tyrosinase, the key enzyme in melanin synthesis, suggesting potential applications in cosmetics for skin depigmentation.^[18]

Quantitative Data: Enzyme and Transporter Inhibition

Compound	Target	IC50	Inhibition Manner	Reference
1,4-DCQA (Cynarin)	hOAT1	6.03 $\mu\text{mol}\cdot\text{L}^{-1}$	Competitive	[9]
3,5-diCQA	α -Glucosidase	157.13 \pm 6.82 $\mu\text{g}/\text{mL}$	-	[17]
3,4-diCQA	α -Glucosidase	241.80 $\mu\text{g}/\text{ml}$ (EC50)	-	[16]
3,4-diCQA methyl ester	α -Amylase	Substantial inhibition	-	[17]
DCQA derivatives	Aldo-keto reductase (AKR1B10)	1.24-2.29 μM	-	[19]
3,4-diCQA	Tyrosinase (cell- free)	High inhibition (~35% at 25 μM)	-	[18]
4,5-diCQA	Tyrosinase (cell- free)	High inhibition (~35% at 25 μM)	-	[18]

Experimental Protocol: hOAT1 Uptake Inhibition Assay

- **Cell Line:** A stable cell line expressing the human OAT1 transporter (e.g., HEK293-hOAT1) is used.
- **Substrate:** A known fluorescent or radiolabeled substrate of hOAT1 (e.g., para-aminohippurate, PAH) is used.
- **Inhibition Assay:** The cells are incubated with the substrate in the presence and absence of various concentrations of the inhibitor (1,4-DCQA).
- **Uptake Measurement:** After a defined incubation period, the uptake of the substrate into the cells is stopped (e.g., by washing with ice-cold buffer). The amount of substrate inside the cells is then quantified (by fluorescence or scintillation counting).

- **Data Analysis:** The IC₅₀ value is determined by plotting the percentage of inhibition of substrate uptake versus the inhibitor concentration. The nature of inhibition (e.g., competitive) can be determined through kinetic studies (e.g., Lineweaver-Burk plots).

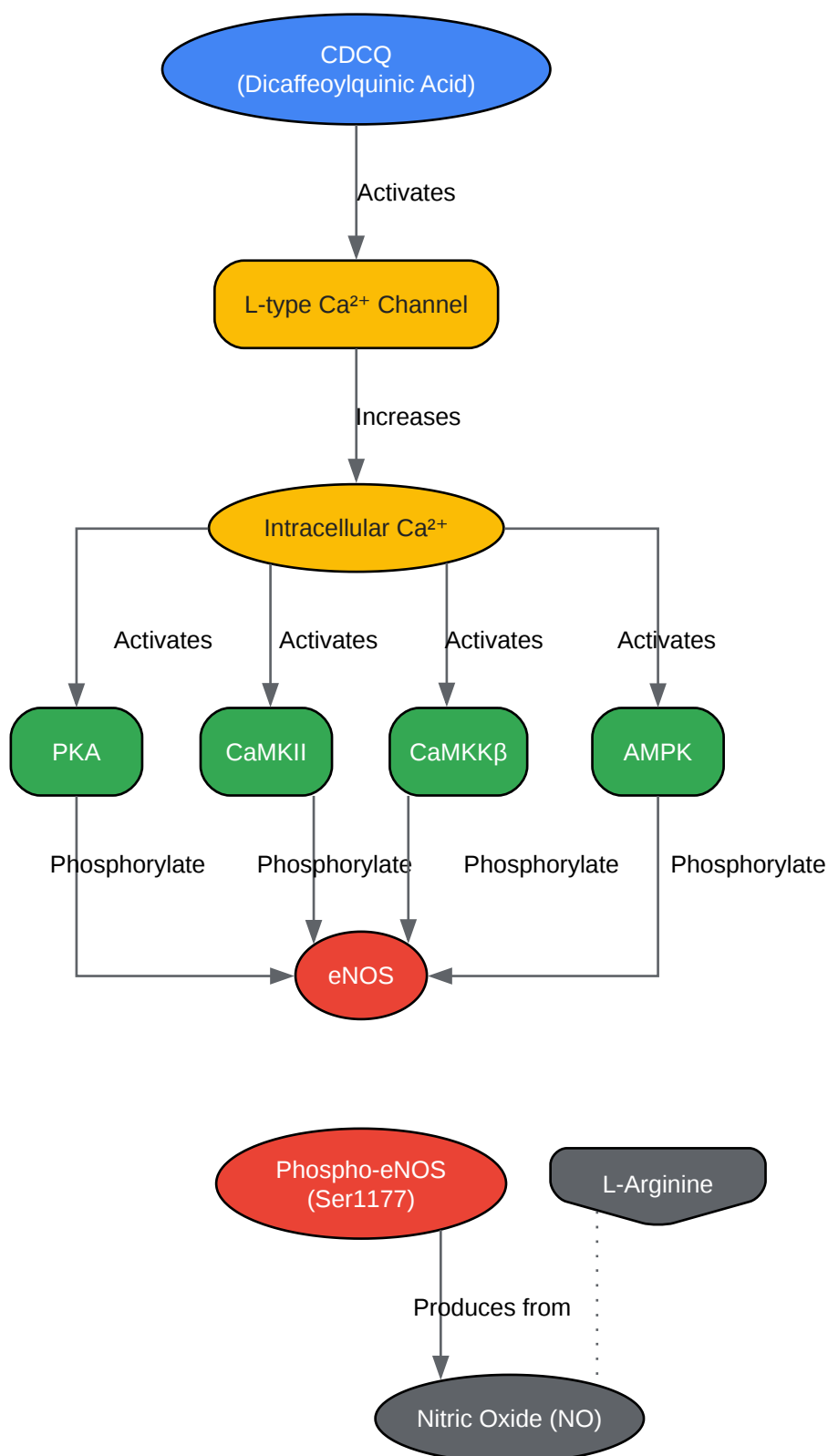
Cardiovascular Protective Effects

A related compound, 3-Caffeoyl-4-dicaffeoylquinic acid (CDCQ), has been shown to promote cardiovascular health by enhancing the production of nitric oxide (NO) in endothelial cells.[\[20\]](#) NO is a critical signaling molecule for vasodilation and maintaining vascular homeostasis.

Mechanism of Action

CDCQ increases intracellular calcium (Ca²⁺) levels, which triggers a signaling cascade involving several kinases.[\[20\]](#) This leads to the phosphorylation and activation of Protein Kinase A (PKA), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), Ca²⁺/calmodulin-dependent protein kinase kinase β (CaMKK β), and AMP-activated protein kinase (AMPK).[\[20\]](#) These kinases, in turn, phosphorylate endothelial nitric oxide synthase (eNOS) at its activating site (Ser1177), leading to increased NO production.[\[20\]](#)

Signaling Pathway Diagram



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Caption: eNOS activation pathway by a dicalffeoylquinic acid.

Conclusion

1,4-Dicaffeoylquinic acid, along with its isomers, presents a compelling profile of biological activities with significant therapeutic potential. Its well-documented anti-inflammatory, antiviral, and antioxidant properties are rooted in its ability to modulate critical cellular signaling pathways such as NF- κ B, MAPK, and Nrf2. Furthermore, its capacity to inhibit key enzymes and transporters highlights its potential for development into targeted therapies for a range of conditions, including viral infections, inflammatory disorders, diabetes, and cardiovascular disease. The detailed experimental protocols and quantitative data summarized in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the pharmacological benefits of this promising natural compound.

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